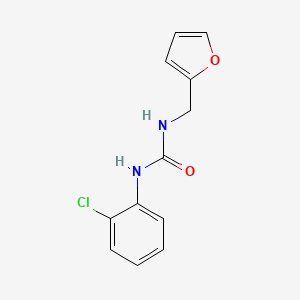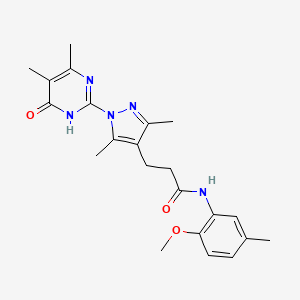![molecular formula C10H13N3O4 B2430910 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid CAS No. 2248287-04-7](/img/structure/B2430910.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid, also known as MIPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MIPC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Aplicaciones Científicas De Investigación
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has been found to have potential applications in the field of medicine. Studies have shown that 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has anti-inflammatory, antioxidant, and antitumor properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid is not fully understood. However, studies have suggested that 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid inhibits the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has been found to have several biochemical and physiological effects. Studies have shown that 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has been reported to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has also been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid. One area of research could focus on the development of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid as a potential anti-inflammatory and antioxidant agent for the treatment of various diseases. Another area of research could focus on the use of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid as a potential cancer treatment. Studies could also be conducted to better understand the mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid and its effects on various biochemical pathways. Additionally, research could be conducted to optimize the synthesis method of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid to improve its yield and purity.
Conclusion:
In conclusion, 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in the field of medicine. It can be easily synthesized using various methods and has been found to have anti-inflammatory, antioxidant, and antitumor properties. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has several advantages for lab experiments, including its stability and low toxicity. However, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Future research on 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid could focus on its development as a potential therapeutic agent, as well as the optimization of its synthesis method and the better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid has been achieved using various methods, including the reaction of 2,4,5-trichloropyrimidine with tert-butyl N-(2-methylpropan-2-yl)carbamate in the presence of a base. Another method involves the reaction of 2,4,5-trichloropyrimidine with tert-butyl N-(2-methylpropan-2-yl)carbamate in the presence of a palladium catalyst. These methods have been reported to yield 4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid in good to excellent yields.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-6(8(14)15)4-11-5-12-7/h4-5H,1-3H3,(H,14,15)(H,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNMRDXDVUVOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2430832.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)
![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate](/img/structure/B2430835.png)



![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2430844.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2430845.png)
![N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2430847.png)
